![molecular formula C10H10ClNO3 B1530425 1-(2-Chloro-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263365-62-3](/img/structure/B1530425.png)
1-(2-Chloro-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone
Overview
Description
1-(2-Chloro-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone, also known as CP-DEO, is a synthetic compound that has been widely studied for its potential applications in a variety of scientific fields. CP-DEO is a low molecular weight compound that is composed of two aromatic rings and a dioxolan-2-yl group, and it is produced through a reaction between 2-chloro-pyridine and 1,3-dioxolane. CP-DEO has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology, and it has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Catalytic Behavior and Synthesis of Complex Molecules
The compound 1-(2-Chloro-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone, through related chemical reactions, has been utilized in the synthesis of a series of N-(1-(6-(quinoxalin-2-yl)pyridine-2-yl)ethylidene)benzenamines, which serve as new alternative NNN tridentate ligands. These ligands, coordinating with iron(II) and cobalt(II) dichloride, form complexes that exhibit good catalytic activities for ethylene reactivity, including oligomerization and polymerization. The study highlights the significance of modifying reaction parameters to enhance catalytic activities, with particular emphasis on the impact of elevated ethylene pressure and substituent effects on activity levels (Sun et al., 2007).
Fluorescence Emission and Material Science Applications
Research into domino four-component condensation reactions involving this compound and derivatives has led to the synthesis of poly-functionalized nicotinonitriles that exhibit strong blue-green fluorescence emission. These emissions, with maxima ranging between 420–630 nm, position the synthesized compounds as promising candidates for applications in various fields, including materials science. The process benefits from short reaction times, excellent yields, and operational simplicity, enabling the creation of compounds with significant substrate diversity and potential utility in light-emitting diodes or fluorescence microscopy (Hussein et al., 2019).
Antimicrobial Activity
The synthesis of 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, a compound structurally related to this compound, has demonstrated significant antimicrobial activity. Through cyclization of hydrazide acid groups into a 1,3,4-oxadiazole nucleus, the resulting compound showed enhanced antimicrobial properties, with minimum inhibitory concentration (MIC) values ranging from 30.2 to 43.2 μg cm-3. This suggests a potential avenue for developing new antimicrobial agents (Salimon et al., 2011).
properties
IUPAC Name |
1-(2-chloropyridin-3-yl)-2-(1,3-dioxolan-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-10-7(2-1-3-12-10)8(13)6-9-14-4-5-15-9/h1-3,9H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIFMNQCHQAPNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=C(N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201197595 | |
Record name | Ethanone, 1-(2-chloro-3-pyridinyl)-2-(1,3-dioxolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201197595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1263365-62-3 | |
Record name | Ethanone, 1-(2-chloro-3-pyridinyl)-2-(1,3-dioxolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(2-chloro-3-pyridinyl)-2-(1,3-dioxolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201197595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.